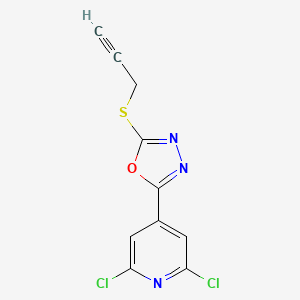
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with dichloro groups and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,6-dichloropyridine, is reacted with appropriate reagents to introduce the prop-2-ynylthio group.
Cyclization to Form Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dichloro-4-pyridyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of the prop-2-ynylthio group.
2-(2,6-Dichloro-4-pyridyl)-5-methylthio-1,3,4-oxadiazole: Similar structure but with a methylthio group instead of the prop-2-ynylthio group.
Uniqueness
The presence of the prop-2-ynylthio group in 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
Propriétés
Formule moléculaire |
C10H5Cl2N3OS |
|---|---|
Poids moléculaire |
286.14 g/mol |
Nom IUPAC |
2-(2,6-dichloropyridin-4-yl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H5Cl2N3OS/c1-2-3-17-10-15-14-9(16-10)6-4-7(11)13-8(12)5-6/h1,4-5H,3H2 |
Clé InChI |
TXBOEDHQSBNKAY-UHFFFAOYSA-N |
SMILES canonique |
C#CCSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)

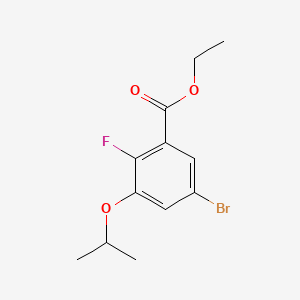

![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
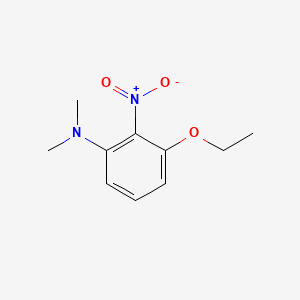

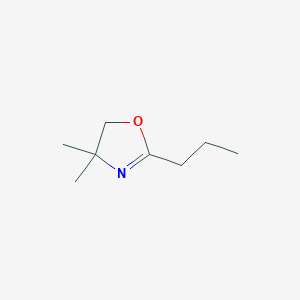
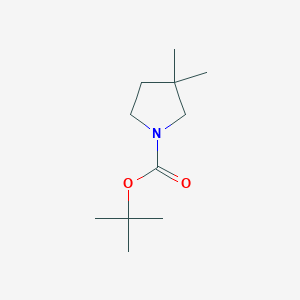

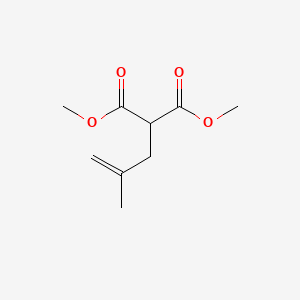
amino}benzoate](/img/structure/B14018028.png)

